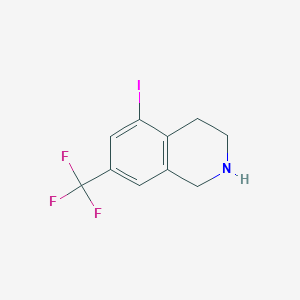

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1187884-11-2) is a halogenated and fluorinated tetrahydroisoquinoline derivative. Its molecular formula is C₁₀H₉F₃IN, with a molecular weight of 327.08 g/mol . The compound features a fused bicyclic structure with iodine at position 5 and a trifluoromethyl group at position 7. These substituents confer unique electronic and steric properties, making it valuable as a pharmaceutical intermediate in drug discovery and organic synthesis .

Key properties include:

- High lipophilicity due to the trifluoromethyl group.

- Potential for halogen bonding via the iodine atom.

- Structural rigidity from the tetrahydroisoquinoline scaffold.

Properties

IUPAC Name |

5-iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3IN/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h3-4,15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBFKOOGEYPQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718815 | |

| Record name | 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187884-11-2 | |

| Record name | 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tetrahydroisoquinoline Core Formation

The tetrahydroisoquinoline scaffold is commonly prepared via Bischler-Napieralski cyclization or reductive amination of appropriate precursors such as phenylethylamines or lactams.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is introduced via:

- Copper-catalyzed reactions using trifluoromethylating reagents such as Togni reagent or trimethyl(trifluoromethyl)silane.

- Silver-catalyzed intramolecular aminofluorination of alkynes has also been reported to generate trifluoromethylated isoquinoline derivatives efficiently.

These methods ensure selective incorporation of the CF3 group at the 7-position of the isoquinoline ring.

Selective Iodination at the 5-Position

Selective iodination is achieved using:

- N-Iodosuccinimide (NIS) or molecular iodine in the presence of acids or catalysts such as triflic acid or sulfuric acid derivatives.

- A reported method uses 5-aminoisoquinoline as a substrate treated with sodium nitrite (NaNO2), potassium iodide (KI), and acid to yield 5-iodoisoquinoline derivatives with high regioselectivity and yield (up to 88%).

- The iodination is often followed by reduction steps (e.g., using diborane) to yield the tetrahydroisoquinoline iodinated at position 5.

Representative Synthetic Procedure

Table 1. Typical Reaction Conditions for Preparation

| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Amide formation | Phenylacetic acid + substituted amine, SOCl2, CH2Cl2 | Amide intermediate | 80-90 |

| 2 | Bischler-Napieralski cyclization | POCl3 reflux | Dihydroisoquinoline | 70-85 |

| 3 | Reduction | NaBH4 in ethanol or THF | Tetrahydroisoquinoline | 75-90 |

| 4 | Trifluoromethylation | CuI catalyst + Togni reagent or Ag catalyst + CF3SiMe3 | 7-(Trifluoromethyl) derivative | 60-80 |

| 5 | Iodination | NIS or I2 + acid (e.g., triflic acid) | 5-Iodo derivative | 80-88 |

| 6 | Final reduction (if needed) | Diborane or LiAlH4 | 5-Iodo-7-(trifluoromethyl)-THIQ | 70-85 |

Detailed Experimental Insights

Superbase-Induced Reactions: Strong bases like lithium diisopropylamide (LiDA) combined with potassium alkoxides can induce regioselective deprotonation and intramolecular nucleophilic reactions to form tetrahydroisoquinoline derivatives with high stereoselectivity.

Halogenation Specificity: Using mild iodinating agents such as N-iodosuccinimide in acidic media allows selective iodination at the 5-position without affecting other sensitive groups like CF3 or the tetrahydroisoquinoline ring.

Purification: Flash chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) is effective for isolating pure 5-iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

Research Findings and Optimization

Quantum-chemical studies support the kinetic control of regioselective metalation and nucleophilic attack during ring formation, explaining the high selectivity observed experimentally.

The combination of silver catalysis and trifluoromethylation reagents offers a one-pot, efficient synthesis route reducing the number of purification steps and improving overall yield.

The iodination step is optimized by controlling the equivalents of iodinating agent and reaction time to avoid over-iodination or side reactions.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bischler-Napieralski + Reduction | POCl3 reflux, NaBH4 reduction | Well-established, high yield | Multi-step, requires careful handling |

| Copper/Silver-catalyzed CF3 introduction | Togni reagent, CF3SiMe3, CuI/Ag catalyst | High regioselectivity, one-pot possible | Requires expensive catalysts |

| Acid-catalyzed Iodination | NIS or I2 with triflic acid or sulfuric acid | High regioselectivity, mild conditions | Sensitive to reaction time and stoichiometry |

| Superbase-induced ring closure | LiDA-KOR superbase | High stereoselectivity, novel intramolecular reactions | Requires low temperatures and inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.

Reduction Products: Reduction can yield tetrahydroisoquinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is being explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds positions it as a candidate for further investigation in drug development.

Case Studies:

- Antidepressant Activity : Research has indicated that derivatives of tetrahydroisoquinolines exhibit antidepressant-like effects in animal models. The specific role of the trifluoromethyl group in modulating serotonin receptors is under investigation.

- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its mechanism of action could involve the modulation of signaling pathways associated with cell proliferation.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies.

Case Studies:

- Neuroprotective Effects : Investigations into its neuroprotective properties against oxidative stress have shown promise. The trifluoromethyl group may enhance its efficacy in protecting neuronal cells.

- Cognitive Enhancement : Some studies are exploring its potential to improve cognitive functions, particularly in models of neurodegenerative diseases.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.

Synthetic Applications:

- Building Block for Complex Molecules : It can be utilized in the synthesis of other biologically active compounds through reactions such as nucleophilic substitutions and coupling reactions.

- Modification Studies : Researchers are investigating modifications to enhance its pharmacological profile or reduce toxicity.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of functional materials with specific electronic or optical properties.

Potential Applications:

- Organic Electronics : Its properties may be suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

- Sensors : The compound's reactivity could be harnessed in sensor technologies for detecting environmental pollutants or biological markers.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Medicinal Chemistry | Antidepressant activity; anti-cancer properties |

| Neuropharmacology | Neuroprotective effects; cognitive enhancement |

| Synthetic Chemistry | Intermediate for complex molecule synthesis |

| Material Science | Organic electronics; sensors |

Mechanism of Action

The mechanism of action of 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2)

7-Hydroxyisoquinolin-1(2H)-one

- Substituents : Hydroxyl group at position 7 and a ketone at position 1.

- Key Differences: Polar hydroxyl group increases solubility in aqueous media. Electron-donating hydroxyl group alters electronic properties compared to the electron-withdrawing trifluoromethyl group. Applications: Potential use in metal chelation or as a metabolite in drug degradation pathways .

Isoquinoline, 1,2,3,4-tetrahydro-5-iodo-2-(trifluoroacetyl)-7-(trifluoromethyl)- (CAS 625126-88-7)

- Molecular Formula: C₁₂H₈F₆INO

- Molecular Weight : Higher (~423.1 g/mol) due to the trifluoroacetyl group .

- Key Differences :

- Additional trifluoroacetyl group at position 2 enhances steric bulk and electron-withdrawing effects.

- Likely more reactive in nucleophilic substitution or cross-coupling reactions.

- Applications: Specialized intermediate in fluorinated drug synthesis, where enhanced stability or binding is required .

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Substituents : Methyl and phenyl groups on a tetrahydropyridine scaffold.

- Key Differences: Structurally distinct (tetrahydropyridine vs. tetrahydroisoquinoline) but shares a partially saturated bicyclic core. MPTP is neurotoxic, causing Parkinsonism via selective destruction of dopaminergic neurons . Contrasting Biological Implications: The iodine and trifluoromethyl groups in the target compound may reduce neurotoxicity, though direct evidence is lacking.

Data Table: Structural and Functional Comparison

Key Research Findings

Substituent Effects :

- The trifluoromethyl group enhances metabolic stability and membrane permeability compared to hydroxyl or methyl groups .

- Iodine provides opportunities for radio-labeling or further functionalization via cross-coupling reactions .

Toxicity Considerations: While MPTP’s neurotoxicity arises from its conversion to MPP⁺, the iodinated tetrahydroisoquinoline’s structural differences (e.g., fused benzene ring) likely prevent similar bioactivation pathways .

Synthetic Utility :

- The trifluoroacetyl derivative (CAS 625126-88-7) demonstrates how additional electron-withdrawing groups can stabilize intermediates during multi-step syntheses .

Biological Activity

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H9F3IN

- Molecular Weight : Approximately 363.54 g/mol

- CAS Number : 1187884-11-2

The tetrahydroisoquinoline structure consists of a benzene ring fused to a piperidine ring, with the presence of iodine and trifluoromethyl groups enhancing its chemical reactivity and biological activity .

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that THIQ derivatives can selectively inhibit various kinases associated with tumor growth .

- Antiviral Properties : Some derivatives have demonstrated antiviral activity against strains of human coronaviruses, suggesting potential applications in treating viral infections .

- Neuroprotective Effects : Certain tetrahydroisoquinolines have been linked to neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest interactions with various receptors and enzymes:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival .

- Receptor Binding : It has been suggested that the compound could bind to certain receptors that modulate neurotransmitter activity, potentially influencing mood and cognition .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Lacks halogen substituents |

| 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Bromine instead of iodine; different reactivity |

| 7-(Trifluoromethyl)-1,2-dihydroisoquinoline | Dihydroisoquinoline | Less saturated; different pharmacological profile |

The presence of both iodine and trifluoromethyl groups distinguishes this compound from others in its class by enhancing its reactivity and potentially broadening its biological activity spectrum .

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrahydroisoquinoline derivatives:

- Antitumor Activity Study : A recent study evaluated the inhibitory effects of various THIQ derivatives on cancer cell lines. Results indicated that certain compounds exhibited IC50 values in the nanomolar range against HL60 and HCT116 cell lines .

- Antiviral Evaluation : Research aimed at assessing the antiviral potential against human coronaviruses revealed that some THIQ derivatives showed significant activity compared to their analogs .

- Neuroprotective Effects : Investigations into the neuroprotective properties of THIQ compounds suggested mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress .

Q & A

Basic: What are the recommended synthetic routes for 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

The synthesis of this compound requires sequential functionalization of the tetrahydroisoquinoline (THIQ) core. Key steps include:

- Trifluoromethyl introduction : Electrophilic trifluoromethylation at position 7 using reagents like Umemoto’s reagent or CF₃Cu complexes under palladium catalysis, as demonstrated in analogs such as 5-Trifluoromethyl-THIQ .

- Iodination : Regioselective iodination at position 5 via directed ortho-metalation (DoM) strategies using iodine sources (e.g., NIS) or transition-metal-catalyzed C–H activation. Ensure steric and electronic compatibility with the trifluoromethyl group.

- Ring closure : Construct the THIQ backbone via Bischler–Napieralski cyclization or Pictet–Spengler reactions, followed by reduction.

Key Considerations : Monitor reaction selectivity to avoid over-halogenation or side reactions at the electron-deficient trifluoromethyl site.

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR to confirm the THIQ scaffold and substituent positions. F NMR quantifies trifluoromethyl integration, while H-H COSY and NOESY resolve stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, especially for heavy atoms like iodine (e.g., isotopic patterns for I).

- X-ray Crystallography : Resolve absolute configuration if chiral centers exist (e.g., THIQ derivatives in ).

- IR Spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and trifluoromethyl (C–F stretches ~1100–1200 cm⁻¹) .

Advanced: How does the 5-iodo substitution influence structure–activity relationships (SAR) compared to other halogens?

Methodological Answer:

- Electronic Effects : Iodo’s electron-withdrawing nature alters π-electron density, potentially enhancing binding to targets like sigma receptors (see 6,7-dimethoxy-THIQ analogs in ). Compare with chloro/bromo analogs via computational electrostatic potential maps.

- Steric Impact : Iodo’s larger van der Waals radius may affect binding pocket occupancy. Test via competitive binding assays (e.g., σ2R vs. σ1R selectivity).

- Metabolic Stability : Iodo’s lower electronegativity vs. trifluoromethyl may reduce oxidative dehalogenation rates. Validate via liver microsome assays .

Advanced: What challenges arise in catalytic dehydrogenation or functionalization of this compound?

Methodological Answer:

- Oxidation Sensitivity : The THIQ core has oxidative potentials at +1.01 V (first dehydrogenation) and +1.15 V (second), requiring precise control to avoid over-oxidation to isoquinoline. Use mild photocatalysts (e.g., MoS₂/ZnIn₂S₄) for semi-dehydrogenation to 3,4-dihydroisoquinoline .

- Regioselectivity : Trifluoromethyl and iodo groups may direct electrophilic/nucleophilic attacks. Screen directing groups (e.g., Boc-protected amines) for selective C–H activation.

Biological: How to design in vitro assays for neuroactivity or cytotoxicity evaluation?

Methodological Answer:

- Neuroactivity :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose–response curves (0.1–100 µM). Compare with non-tumor cells for selectivity.

Metabolic: What methodologies assess N-methylation and oxidative metabolism?

Methodological Answer:

- Enzymatic Studies : Incubate with recombinant human N-methyltransferases (e.g., NNMT) and quantify metabolites via LC-MS/MS. Reference N-methyl-THIQ ion formation in .

- Oxidative Pathways : Use liver microsomes (human/rat) with NADPH cofactors. Identify iodine displacement or trifluoromethyl hydroxylation products.

Synthetic: How to achieve regioselective iodination without competing side reactions?

Methodological Answer:

- Directed Metalation : Protect the THIQ amine with a Boc group, then use LDA to deprotonate position 5. Quench with iodine for regioselective iodination.

- Transition-Metal Catalysis : Employ Pd(OAc)₂ with directing groups (e.g., pyridine auxiliaries) for C–H iodination. Optimize solvent (DCE/DMF) and temperature (80–100°C).

Computational: What strategies model interactions with biological targets like sigma receptors?

Methodological Answer:

- Docking Studies : Use Schrödinger Glide or AutoDock Vina to dock the compound into σ2R crystal structures (PDB: 6DDF). Focus on hydrophobic pockets accommodating trifluoromethyl/iodo groups.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with 6,7-dimethoxy-THIQ analogs () to identify critical residue interactions (e.g., Glu172, Tyr206).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.